molecular formula C18H27NO8 B6005655 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate

4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate

Cat. No. B6005655
M. Wt: 385.4 g/mol
InChI Key: RKFKTMAYQXNIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate, also known as DMXB-A, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. DMXB-A is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a receptor that is involved in various physiological processes such as learning and memory, inflammation, and synaptic plasticity.

Mechanism of Action

4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate's mechanism of action involves binding to the α7-nAChR, which is a ligand-gated ion channel that is primarily expressed in the central nervous system and immune cells. Activation of the α7-nAChR by this compound results in the influx of calcium ions into the cell, leading to downstream signaling events that are involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and modulating synaptic plasticity. In preclinical models, this compound has been shown to improve learning and memory, reduce neuroinflammation, and alleviate symptoms of schizophrenia and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate in lab experiments is its selective agonistic action on the α7-nAChR, which allows for targeted manipulation of this receptor. However, one limitation is that this compound's effects may be influenced by other factors such as the presence of other nicotinic acetylcholine receptor subtypes or other signaling pathways.

Future Directions

There are several future directions for 4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate research, including further investigation of its therapeutic potential in various diseases, optimization of its pharmacological properties, and exploration of its effects on other physiological processes. Additionally, research on the structure-activity relationship of this compound may lead to the development of more potent and selective α7-nAChR agonists for drug development.

Synthesis Methods

4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate can be synthesized using a multi-step process that involves the reaction of 2,6-dimethoxyphenol with butyl bromide to form 4-bromo-2,6-dimethoxyphenylbutane. The bromo compound is then reacted with morpholine to form 4-(2,6-dimethoxyphenoxy)butylmorpholine. Finally, the oxalate salt of this compound is obtained by reacting the free base with oxalic acid.

Scientific Research Applications

4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine oxalate has been studied extensively for its potential therapeutic properties in various diseases such as Alzheimer's disease, schizophrenia, and inflammatory bowel disease. The α7-nAChR has been shown to play a crucial role in the pathophysiology of these diseases, and this compound's selective agonistic action on this receptor makes it a promising candidate for drug development.

properties

IUPAC Name

4-[4-(2,6-dimethoxyphenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4.C2H2O4/c1-18-14-6-5-7-15(19-2)16(14)21-11-4-3-8-17-9-12-20-13-10-17;3-1(4)2(5)6/h5-7H,3-4,8-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFKTMAYQXNIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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